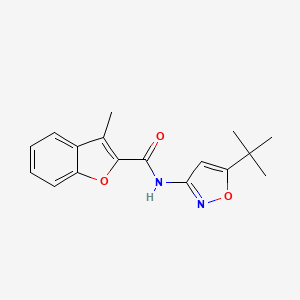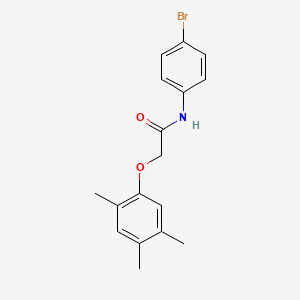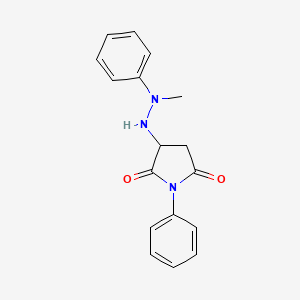
3-(4-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-2(3H)-furanone, commonly known as Muscone, is a natural organic compound that belongs to the group of macrocyclic ketones. Muscone is widely used in the perfume industry because of its unique musky odor. Apart from its use in the perfume industry, Muscone has also been studied for its potential applications in scientific research.
作用機序
The mechanism of action of Muscone is not fully understood. However, it has been suggested that Muscone exerts its effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Muscone has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
Muscone has been shown to have various biochemical and physiological effects. In vitro studies have shown that Muscone can inhibit the growth of cancer cells and induce apoptosis. Muscone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, Muscone has been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the advantages of using Muscone in lab experiments is its unique musky odor, which makes it easy to detect. Muscone is also relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, one of the limitations of using Muscone in lab experiments is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Muscone. One of the future directions is the development of Muscone-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is the study of the potential applications of Muscone as an anti-inflammatory and anti-cancer agent. Additionally, more studies are needed to determine the potential toxic effects of Muscone on various organs, including the liver and kidneys.
合成法
Muscone can be synthesized by various methods, including the oxidation of muscone precursors, such as muscol and muscone alcohol, or by the cyclization of 3-(4-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-4-pentenoic acid. Among these methods, the cyclization of 3-(4-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-4-pentenoic acid is the most commonly used method for the synthesis of Muscone.
科学的研究の応用
Muscone has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, Muscone has been shown to have neuroprotective effects and can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, Muscone has been studied for its potential applications as an anti-inflammatory and anti-cancer agent. In toxicology, Muscone has been studied for its potential toxic effects on various organs, including the liver and kidneys.
特性
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-22-16-8-5-13(10-18(16)23-2)17-11-14(19(21)24-17)9-12-3-6-15(20)7-4-12/h3-11H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUALDGQQROHNS-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5034843.png)

![methyl 4-[5-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5034859.png)



![7-benzoyl-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5034875.png)
![3-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5034880.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5034901.png)
![N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5034903.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5034910.png)

![(2R*,6S*)-2,6-dimethyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]morpholine](/img/structure/B5034914.png)
